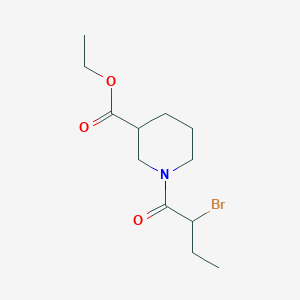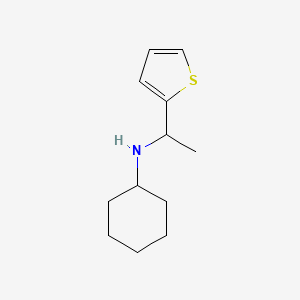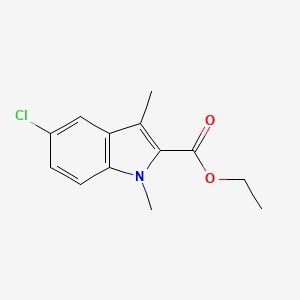
5-クロロ-1,3-ジメチル-1H-インドール-2-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound of interest is structurally related to various other indole derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential biological activities.
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions that may include condensation, substitution, and cyclization processes. For instance, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a related compound, was achieved by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 2,4-dinitrophenylhydrazine . Similarly, the synthesis of 3-ethyl 1,2-dimethyl 5-chloroindolizine-1,2,3-tricarboxylate was performed using a one-pot multicomponent reaction involving 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide salt with dimethyl acetylenedicarboxylate . These methods highlight the versatility of synthetic approaches in the realm of indole chemistry.
Molecular Structure Analysis
The molecular structure of indole derivatives is often elucidated using spectroscopic techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy. For example, the molecular structure and spectroscopic properties of a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate were characterized using these techniques . The molecular structure is further confirmed and analyzed using quantum chemical calculations, such as density functional theory (DFT), which provides insights into the electronic structure and stability of the molecule.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions due to their reactive sites. The local reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices are used to determine these reactive sites within the molecule . These descriptors are crucial for understanding how indole derivatives might react under different chemical conditions, which is essential for designing new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, including their thermodynamic parameters, vibrational analyses, and binding energies, are typically investigated using both experimental and theoretical methods. For instance, the vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of a dimer in the solid state through heteronuclear double hydrogen bonding . The binding energies and strength of these interactions can be calculated using DFT and AIM (Atoms in Molecules) theory, providing a deeper understanding of the compound's stability and potential intermolecular interactions .
科学的研究の応用
抗ウイルス剤
インドール誘導体は、顕著な抗ウイルス活性を示すことが報告されています。 例えば、特定のインドール-2-カルボン酸エステル誘導体は、インフルエンザAウイルスやその他のウイルスに対する阻害活性を示しています 。5-クロロ-1,3-ジメチル-1H-インドール-2-カルボン酸エチルの構造フレームワークは、ウイルスタンパク質への親和性を高めるように修飾することができ、新しい抗ウイルス薬の開発につながる可能性があります。
抗炎症用途
インドール核は、抗炎症作用を有することが知られています。 5-クロロ-1,3-ジメチル-1H-インドール-2-カルボン酸エチルの誘導体は、特定の炎症性経路に作用することにより、炎症を特徴とする状態の治療のために合成することができます .
抗がん治療薬
インドール化合物は、その抗がんの可能性について研究されています。癌細胞のアポトーシスを誘導する能力は、インドール誘導体を化学療法剤の設計において有益なものにします。 5-クロロ-1,3-ジメチル-1H-インドール-2-カルボン酸エチルは、新しい抗がん剤を開発するための足場として役立つ可能性があります .
抗菌活性
インドールコア構造は、さまざまな微生物病原体に対して効果的です。 5-クロロ-1,3-ジメチル-1H-インドール-2-カルボン酸エチルに関する研究は、耐性菌株や真菌と戦う新しい抗菌剤の開発につながる可能性があります .
抗糖尿病剤
インドール誘導体は、糖尿病の管理において有望な結果を示しています。 インスリン分泌またはグルコース代謝に影響を与えることにより、5-クロロ-1,3-ジメチル-1H-インドール-2-カルボン酸エチルは、抗糖尿病薬を開発するための基礎となる可能性があります .
神経保護効果
インドールは神経保護作用を有することが知られており、神経変性疾患の治療に役立つ可能性があります。 5-クロロ-1,3-ジメチル-1H-インドール-2-カルボン酸エチルの誘導体は、神経細胞の損傷や変性を保護するために合成される可能性があります .
植物成長調節剤
インドールの誘導体であるインドール-3-酢酸は、植物ホルモンであり、成長を調節します。 5-クロロ-1,3-ジメチル-1H-インドール-2-カルボン酸エチルは、植物成長調節剤として作用するアナログを合成するために使用でき、植物の発達のさまざまな側面に影響を与えます .
酵素阻害
インドール誘導体は、さまざまな酵素の阻害剤として作用することができます。例えば、免疫応答の調節に関与するインドールアミン2,3-ジオキシゲナーゼ(IDO)を阻害することができます。 5-クロロ-1,3-ジメチル-1H-インドール-2-カルボン酸エチルは、特定の酵素を阻害するように調整することができ、酵素活性が調節不全になっている疾患における治療の可能性を提供します .
作用機序
Target of Action
Ethyl 5-chloro-1,3-dimethyl-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their interactions with multiple targets . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its specific targets and the nature of its interactions with these targets.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 5-chloro-1,3-dimethylindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-4-17-13(16)12-8(2)10-7-9(14)5-6-11(10)15(12)3/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTADIMUUPPIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)
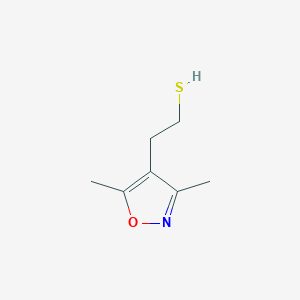
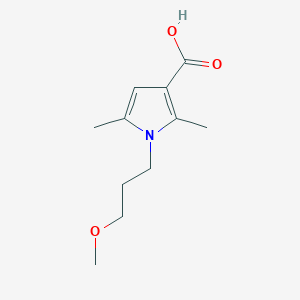
![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)
![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1326714.png)
![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)
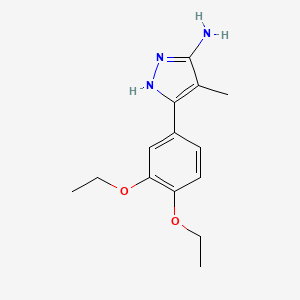
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)
![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)

![N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326724.png)

